molecular formula C12H20O2 B3208527 1,2-Dipivaloylethylene CAS No. 10507-31-0

1,2-Dipivaloylethylene

Cat. No. B3208527
CAS RN: 10507-31-0
M. Wt: 196.29 g/mol
InChI Key: UOERQNUSKMABBI-BQYQJAHWSA-N
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Description

1,2-Dipivaloylethylene (DPE) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. DPE belongs to the class of α,β-unsaturated ketones and has a molecular formula of C14H20O2.

Scientific Research Applications

1,2-Dipivaloylethylene has been extensively studied for its potential applications in various fields of science, including organic chemistry, materials science, and biochemistry. In organic chemistry, 1,2-Dipivaloylethylene can be used as a building block for the synthesis of complex molecules. In materials science, 1,2-Dipivaloylethylene can be used as a precursor for the synthesis of polymers and nanoparticles. In biochemistry, 1,2-Dipivaloylethylene has been shown to have potential applications in cancer therapy and drug delivery.

Mechanism of Action

The mechanism of action of 1,2-Dipivaloylethylene is not well understood. However, it has been proposed that 1,2-Dipivaloylethylene may act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This reaction can lead to the formation of covalent adducts, which may have biological activity.
Biochemical and Physiological Effects:
1,2-Dipivaloylethylene has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 1,2-Dipivaloylethylene can induce apoptosis in cancer cells. 1,2-Dipivaloylethylene has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. In addition, 1,2-Dipivaloylethylene has been shown to have antioxidant properties and can scavenge free radicals.

Advantages and Limitations for Lab Experiments

1,2-Dipivaloylethylene has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. 1,2-Dipivaloylethylene is also stable under a variety of conditions, making it suitable for use in a variety of experiments. However, 1,2-Dipivaloylethylene has some limitations. It is highly reactive and can react with a variety of nucleophiles, making it difficult to work with. In addition, 1,2-Dipivaloylethylene can be toxic and should be handled with care.

Future Directions

There are several future directions for research on 1,2-Dipivaloylethylene. One area of interest is the development of 1,2-Dipivaloylethylene-based materials for use in electronics and photonics. Another area of interest is the development of 1,2-Dipivaloylethylene-based drugs for cancer therapy and drug delivery. Finally, further studies are needed to understand the mechanism of action of 1,2-Dipivaloylethylene and its potential applications in other areas of science.
Conclusion:
In conclusion, 1,2-Dipivaloylethylene is a chemical compound that has potential applications in various fields of science. Its unique properties make it a valuable building block for the synthesis of complex molecules, polymers, and nanoparticles. In addition, 1,2-Dipivaloylethylene has potential applications in cancer therapy and drug delivery. However, further studies are needed to understand the mechanism of action of 1,2-Dipivaloylethylene and its potential applications in other areas of science.

properties

IUPAC Name

(E)-2,2,7,7-tetramethyloct-4-ene-3,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2/c1-11(2,3)9(13)7-8-10(14)12(4,5)6/h7-8H,1-6H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOERQNUSKMABBI-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C=CC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)/C=C/C(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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